molecular formula C15H11BrN2O B13079117 3-amino-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 439133-16-1

3-amino-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No.: B13079117
CAS No.: 439133-16-1
M. Wt: 315.16 g/mol
InChI Key: VMEHHVKLCJLNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-bromo-4-phenylquinolin-2(1H)-one (CAS 439133-16-1) is a synthetic quinolin-2-one derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known as 4-phenyl-2-quinolones (4-PQs), which are recognized as simplified analogs of natural tubulin polymerization inhibitors like podophyllotoxin and function as apoptosis stimulators . The scaffold is a key structural motif in developing new anticancer agents, with research indicating its potential to inhibit tubulin polymerization by binding at the colchicine-binding site, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis . Furthermore, 3-aminoquinolin-2-one derivatives have been evaluated for their antiangiogenic properties, a critical target for antineoplastic agents, showing activity in inhibiting the proliferation of human umbilical vein endothelial cells (HUVEC) . Beyond oncology, this chemical class has been investigated for antiparasitic applications, demonstrating moderate in vitro activity against Plasmodium falciparum , the parasite responsible for malaria . The presence of both the 3-amino group and the 6-bromo substituent on the quinolin-2-one core makes this compound a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties . Applications: Investigation as a tubulin-binding antimitotic agent . Study of antiangiogenic effects for solid cancer treatment . Exploration of antimalarial mechanisms, including hemin binding . Use as a key synthetic intermediate for further chemical diversification . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

439133-16-1

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

3-amino-6-bromo-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H11BrN2O/c16-10-6-7-12-11(8-10)13(14(17)15(19)18-12)9-4-2-1-3-5-9/h1-8H,17H2,(H,18,19)

InChI Key

VMEHHVKLCJLNTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N

Origin of Product

United States

Synthesis and Characterization

Synthetic Routes and Precursors

A common method for creating the quinolin-2(1H)-one core is the Conrad-Limpach reaction or a variation thereof. For this specific compound, a likely precursor would be 2-amino-5-bromobenzophenone . This would react with a reagent providing the C2 and C3 carbons of the quinolinone ring, such as an ester of malonic acid. The resulting intermediate would then be cyclized under thermal conditions. The final step would be the introduction of the amino group at the C3 position, potentially via reduction of a nitro group precursor.

Purification and Characterization

Following synthesis, purification of the compound is typically achieved through standard laboratory techniques such as recrystallization or column chromatography to obtain a product of high purity. Characterization relies on a suite of spectroscopic methods to confirm the chemical structure.

Chemical Reactivity and Strategic Derivatization of 3 Amino 6 Bromo 4 Phenylquinolin 2 1h One

Reactions at the Amino Group (C3 Position)

The amino group at the C3 position of the quinolinone ring is a key nucleophilic center, making it amenable to a variety of chemical modifications. These transformations are crucial for exploring the structure-activity relationships of quinolinone derivatives in various applications.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the C3-amino group allows for straightforward acylation and sulfonylation reactions.

Acylation: In a manner analogous to other aromatic amines, the 3-amino group of 3-amino-6-bromo-4-phenylquinolin-2(1H)-one can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amides. The choice of base, such as pyridine (B92270) or triethylamine (B128534), is crucial to neutralize the hydrogen halide byproduct and to facilitate the reaction. These acylation reactions are instrumental in introducing a variety of acyl groups, which can significantly alter the electronic and steric properties of the molecule.

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting the parent compound with sulfonyl chlorides in the presence of a suitable base. For instance, reaction with methanesulfonyl chloride would yield N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methanesulfonamide. This transformation has been demonstrated on the closely related 4-amino-3-phenylquinolin-2(1H)-one, which upon methylsulfonylation, yields an acidic compound, indicating a significant change in the electronic properties of the molecule. acs.org A similar reactivity is expected for this compound.

Table 1: Representative Acylation and Sulfonylation Reactions
Starting MaterialReagentProduct
This compoundAcetyl chlorideN-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide
This compoundBenzoyl chlorideN-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide
This compoundMethanesulfonyl chlorideN-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methanesulfonamide
This compoundp-Toluenesulfonyl chlorideN-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide

Alkylation and Reductive Amination Strategies

Direct alkylation of the 3-amino group can be challenging due to the potential for overalkylation and the reduced nucleophilicity of the amino group in the quinolinone system. However, indirect methods such as reductive amination provide a more controlled approach to N-alkylation.

Reductive amination involves the initial reaction of the amino group with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. wikipedia.orgyoutube.com

For less nucleophilic amines, such as 3-amino-4-halopyridines, standard reductive amination conditions may prove ineffective. nih.gov In such cases, a sequential approach involving Boc-protection of the amino group, followed by alkylation and deprotection, can be a more successful strategy. A similar approach could be applicable to this compound if direct reductive amination proves to be low-yielding.

Condensation Reactions with Carbonyl Compounds

The reaction of the C3-amino group with aldehydes and ketones leads to the formation of Schiff bases (imines). This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. jocpr.com

For example, reacting this compound with a substituted benzaldehyde (B42025) in ethanol (B145695) with a few drops of glacial acetic acid would yield the corresponding 3-(benzylideneamino)-6-bromo-4-phenylquinolin-2(1H)-one derivative. jocpr.comresearchgate.net This reaction is highly versatile, allowing for the introduction of a wide range of aromatic and aliphatic substituents at the imine carbon.

Table 2: Examples of Schiff Base Formation
Aldehyde/KetoneReaction ConditionsProductReference
Substituted benzaldehydesAbsolute ethanol, glacial acetic acid, reflux3-(4-{[(substitutedphenyl)methylene]amino}phenyl)-6-bromo-2-methylquinazolin-4-one jocpr.com
Various carbonyl compoundsEthanol, reflux3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones researchgate.net
BenzaldehydeEthanol, reflux3-{4-[4-(Benzylideneamino)benzenesulfonyl]-phenyl}-2-phenylquinazolin-4(3H)-one researchgate.net

Formation of Cyclic Structures Involving the Amino Group

The 3-amino group can participate in cyclocondensation reactions with suitable dicarbonyl compounds or their equivalents to form fused heterocyclic rings. For instance, the reaction of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds is a known method for the synthesis of 4-styrylquinolines. nih.gov While this is a route to the quinoline (B57606) core itself, similar cyclization strategies could be envisioned starting from this compound.

A plausible strategy would involve the reaction with a 1,3-dielectrophile to construct a new ring fused to the quinolinone core. For example, reaction with a β-keto ester could potentially lead to the formation of a pyridone ring fused at the 2,3-positions of the quinolinone, although this specific transformation would require further investigation.

Transformations Involving the Bromo Substituent (C6 Position)

The bromo substituent at the C6 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The 6-bromo position of this compound is well-suited for this transformation, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, along with a phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the transmetalation step of the catalytic cycle. mdpi.com The reaction is tolerant of a wide range of functional groups, making it a highly valuable tool in medicinal chemistry and materials science. nobelprize.orgnih.govnih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromoarenes
Aryl BromideBoronic Acid/EsterCatalystBaseSolventProductReference
Unprotected ortho-bromoanilinesVarious boronic estersCataCXium A Pd G3K₃PO₄2-MeTHF/H₂Oortho-substituted anilines nih.gov
4-bromo-substituted 6H-1,2-oxazinesPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene4-phenyl-substituted 6H-1,2-oxazines nih.gov
Bromo-naphthalene precursorVarious boronic acidsNot specifiedNot specifiedNot specifiedDiverse library of naphthalene (B1677914) sulfonamides nih.gov
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidNot specifiedNot specifiedNot specifiedmono-, di-, and triarylpyridines beilstein-journals.org

By applying these well-established conditions, this compound can be coupled with a diverse range of boronic acids or their esters to generate novel 6-substituted derivatives.

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This reaction is highly valuable for introducing alkynyl moieties onto aromatic scaffolds, which can serve as key intermediates for synthesizing more complex molecules, including heterocycles and conjugated systems. nih.gov

For this compound, the bromine atom at the C6 position serves as an excellent handle for Sonogashira coupling. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) co-catalyst) and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. researchgate.net

While specific examples utilizing the this compound scaffold are not extensively documented, studies on analogous 6-bromo-substituted quinolinone and quinazolinone systems have demonstrated the viability of this transformation. tubitak.gov.trsoton.ac.uksnu.edu.in These reactions typically proceed under mild conditions, employing a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (TEA) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent. nih.govsoton.ac.uk The reaction is compatible with a wide range of terminal alkynes bearing various functional groups.

Table 1: Representative Sonogashira Coupling Reactions on the 6-Bromo-quinolin-2-one Scaffold

Alkyne PartnerCatalyst SystemBase/SolventExpected Product
PhenylacetylenePdCl₂(PPh₃)₂, CuITEA, THF3-amino-6-(phenylethynyl)-4-phenylquinolin-2(1H)-one
TrimethylsilylacetylenePd(PPh₃)₄, CuITEA3-amino-4-phenyl-6-((trimethylsilyl)ethynyl)quinolin-2(1H)-one
Propargyl alcoholPdCl₂(PPh₃)₂, CuIDIPA, DMF3-amino-6-(3-hydroxyprop-1-yn-1-yl)-4-phenylquinolin-2(1H)-one
1-HeptynePdCl₂(MeCN)₂, X-PhosTEA, THF3-amino-6-(hept-1-yn-1-yl)-4-phenylquinolin-2(1H)-one

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction has broad applicability in pharmaceutical research for synthesizing aryl amines, which are prevalent in bioactive molecules. bohrium.comrsc.org

The C6-Br bond of this compound is a suitable electrophilic partner for this transformation. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine nucleophile, and, in the presence of a base, an amido complex is formed. Reductive elimination from this complex yields the desired N-arylated product and regenerates the active Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., Xantphos, DavePhos) often providing superior results. nih.govchemrxiv.orgbeilstein-journals.org

Successful Buchwald-Hartwig aminations have been reported on various 6-bromoquinoline (B19933) and 6-bromoquinazoline (B49647) scaffolds, demonstrating that diverse primary and secondary amines, including cyclic amines like morpholine (B109124) and pyrrolidine, can be effectively coupled at this position. rsc.orgresearchgate.net The reaction generally requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). beilstein-journals.orgrsc.org

Table 2: Representative Buchwald-Hartwig Aminations on the 6-Bromo-quinolin-2-one Scaffold

Amine PartnerCatalyst SystemBaseSolventExpected Product
MorpholinePd₂(dba)₃, XantphosCs₂CO₃Dioxane3-amino-6-(morpholino)-4-phenylquinolin-2(1H)-one
Aniline (B41778)Pd(OAc)₂, BINAPNaOtBuToluene3-amino-4,6-diphenylamino-quinolin-2(1H)-one
BenzylaminePd₂(dba)₃, DavePhosK₃PO₄Dioxane3-amino-6-(benzylamino)-4-phenylquinolin-2(1H)-one
PyrrolidinePd(OAc)₂, XPhosNaOtBuToluene3-amino-4-phenyl-6-(pyrrolidin-1-yl)quinolin-2(1H)-one

Stille Coupling and Other Palladium-Catalyzed Transformations

Beyond Sonogashira and Buchwald-Hartwig reactions, the C6-Br bond is amenable to other significant palladium-catalyzed transformations, most notably the Stille and Suzuki-Miyaura coupling reactions.

The Stille reaction couples an organic halide with an organotin compound, offering a mild and versatile method for C-C bond formation. wikipedia.orgorganic-chemistry.org The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org Despite the toxicity of organostannane reagents, the reaction's tolerance for a wide array of functional groups makes it a valuable synthetic tool. organic-chemistry.org The C6-Br position of the quinolinone scaffold can be coupled with various organostannanes (aryl, heteroaryl, vinyl, or alkyl) to introduce new carbon substituents.

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling reactions, involving the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. bohrium.com Its advantages include the low toxicity and high stability of the boron reagents and generally mild reaction conditions. This reaction has been successfully applied to 6-bromo-substituted quinazolinones to introduce new aryl and heteroaryl groups, highlighting its applicability to the target scaffold. researchgate.net

Table 3: Representative Stille and Suzuki Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst SystemBaseExpected Product
Stille2-(Tributylstannyl)thiophenePd(PPh₃)₄-3-amino-4-phenyl-6-(thiophen-2-yl)quinolin-2(1H)-one
StilleVinyltributylstannanePdCl₂(PPh₃)₂-3-amino-4-phenyl-6-vinylquinolin-2(1H)-one
Suzuki-MiyauraPyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃3-amino-4-phenyl-6-(pyridin-3-yl)quinolin-2(1H)-one
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃3-amino-6-(4-methoxyphenyl)-4-phenylquinolin-2(1H)-one

Reactivity of the Quinolin-2(1H)-one Core and Phenyl Substituent (C4 Position)

The phenyl group at the C4 position can undergo electrophilic aromatic substitution (EAS) reactions, allowing for further diversification of the molecular structure. youtube.com The quinolinone ring system generally acts as an electron-withdrawing group, which deactivates the attached C4-phenyl ring towards electrophilic attack. According to the principles of EAS, deactivating groups typically direct incoming electrophiles to the meta and para positions. msu.edu Steric hindrance from the bulky quinolinone core may disfavor substitution at the ortho positions.

Therefore, reactions such as nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄) are expected to yield predominantly the para-substituted product, with the meta-substituted isomer as a potential minor product. youtube.commsu.edu

Table 4: Predicted Products of Electrophilic Aromatic Substitution on the C4-Phenyl Group

ReactionReagentsMajor Expected Product
NitrationHNO₃, H₂SO₄3-amino-6-bromo-4-(4-nitrophenyl)quinolin-2(1H)-one
BrominationBr₂, FeBr₃3-amino-6-bromo-4-(4-bromophenyl)quinolin-2(1H)-one
Sulfonationfuming H₂SO₄4-(3-amino-6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)benzenesulfonic acid

The nitrogen atom (N1) of the quinolin-2(1H)-one core is a nucleophilic center that can be readily functionalized, most commonly through alkylation or arylation. researchgate.net

N-Alkylation is typically achieved by treating the quinolinone with a base (e.g., K₂CO₃, NaH) to deprotonate the N-H bond, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces an alkyl group at the N1 position, which can significantly alter the molecule's physical properties, such as solubility and lipophilicity. researchgate.net

N-Arylation introduces an aryl or heteroaryl group at the N1 position. While classic Ullmann conditions can be used, modern copper- or palladium-catalyzed methods like the Chan-Lam and Buchwald-Hartwig cross-coupling reactions are often preferred due to their milder conditions and broader substrate scope. nih.gov For instance, Chan-Lam coupling with arylboronic acids in the presence of a copper(II) catalyst provides an efficient route to N-aryl-quinolin-2-ones. nih.gov

Table 5: Representative N1-Functionalization Reactions

Reaction TypeReagentsExpected Product
N-Alkylation1. NaH, DMF 2. CH₃I3-amino-6-bromo-1-methyl-4-phenylquinolin-2(1H)-one
N-Alkylation1. K₂CO₃, Acetone 2. Benzyl bromide3-amino-1-benzyl-6-bromo-4-phenylquinolin-2(1H)-one
N-Arylation (Chan-Lam)Phenylboronic acid, Cu(OAc)₂, Pyridine3-amino-6-bromo-1,4-diphenylquinolin-2(1H)-one

Design and Synthesis of Advanced Analogues and Hybrid Molecules

The strategic functionalization of the this compound scaffold at its various reactive sites enables the rational design and synthesis of advanced analogues and hybrid molecules. mdpi.comrsc.org A hybrid molecule is a chemical entity that combines two or more pharmacophoric units into a single molecule, with the aim of achieving improved affinity, selectivity, or a dual-action mechanism of action. mdpi.com

The C6 position is an ideal attachment point for a second bioactive scaffold via the palladium-catalyzed cross-coupling reactions discussed previously. For example, a Suzuki coupling could be used to link the quinolinone core to another heterocyclic system known for its biological activity, such as a pyrimidine (B1678525) or imidazole. nih.govnih.govmdpi.com Similarly, Sonogashira coupling can introduce a rigid alkynyl linker, which can be used to connect to another pharmacophore or be further elaborated.

Furthermore, the C3-amino group can be derivatized through acylation, sulfonylation, or reductive amination to introduce new functionalities. The N1 position can be modified to tune the molecule's physicochemical properties. By combining these transformations, a combinatorial approach can be employed to generate a large library of structurally diverse compounds for screening in drug discovery programs. For instance, a molecule could be functionalized at C6 with a new aromatic group, at N1 with a solubilizing alkyl chain, and at the C3-amino group with a specific acyl moiety, leading to highly complex and tailored molecular architectures. nih.gov

In Vitro Enzymatic Assays for Target Identification and Inhibition Studies

The quinolin-2(1H)-one core is a privileged structure in drug discovery, known to interact with a variety of enzymes. For derivatives of this compound, enzymatic assays have been crucial in identifying specific molecular targets and elucidating their mechanisms of inhibition.

Derivatives of the this compound scaffold have been investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. Studies on closely related 3-anilino-quinolin-2(1H)-ones have provided valuable insights into their potential as kinase inhibitors, particularly targeting the PI3K/Akt pathway. nih.gov

One key target identified for this class of compounds is the 3-phosphoinositide-dependent kinase 1 (PDK1), a central node in the PI3K/Akt signaling cascade. nih.gov The synthesis of various substituted 3-anilino-quinolin-2(1H)-ones, derived from 3-bromo-6-substituted-quinolin-2(1H)-one precursors, has allowed for the exploration of structure-activity relationships (SAR). These studies have shown that modifications at the 3-position, as well as substitutions on the quinolinone ring, can significantly influence inhibitory potency. While direct inhibitory data for this compound is not extensively available, the modest inhibition observed for its aniline derivatives suggests that the core scaffold is a viable starting point for the development of more potent PDK1 inhibitors. nih.gov

The general mechanism of action for many quinoline-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The planar quinoline ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding. The substituents at the 3, 4, and 6-positions can then be tailored to interact with specific amino acid residues in the active site, thereby conferring potency and selectivity. For instance, the phenyl group at the 4-position and the amino group at the 3-position can be functionalized to exploit hydrophobic pockets and form additional hydrogen bonds, respectively.

Compound DerivativeTarget KinaseActivityReference
Substituted 3-anilino-quinolin-2(1H)-onesPDK1Modest Inhibition nih.gov

The quinoline scaffold is also known to be a source of protease inhibitors. While specific studies on this compound are limited, related quinoline derivatives have been identified as inhibitors of various proteases. The mechanism of inhibition can vary, ranging from competitive inhibition at the active site to allosteric modulation of enzyme activity. The structural features of the this compound, such as the aromatic rings and the lactam functionality, provide multiple points for potential interaction with the substrate-binding pockets of proteases.

Beyond kinases and proteases, the diverse biological activities reported for quinoline derivatives suggest potential interactions with other enzyme systems. Kinetic analyses of these interactions are essential to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency (e.g., Ki values). Such studies would be instrumental in understanding the broader pharmacological profile of this compound derivatives and in identifying potential off-target effects.

Receptor Binding and Signaling Pathway Modulation

In addition to direct enzyme inhibition, this compound derivatives may exert their biological effects by binding to specific receptors and modulating their downstream signaling pathways.

The potential for quinoline derivatives to act as ligands for various receptors has been explored. For example, studies on 6-substituted quinolines have identified them as modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt). nih.gov These studies highlight the importance of the substitution pattern on the quinoline ring for achieving high-affinity binding. The bromo and phenyl substituents on the this compound scaffold could play a crucial role in defining its receptor binding profile. The bromine atom can act as a hydrogen bond acceptor, while the phenyl group can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket.

Furthermore, structurally constrained analogs of quinoline derivatives have been shown to exhibit high affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov These findings suggest that the rigid quinolinone core of this compound could serve as a scaffold for designing ligands with specific receptor subtype selectivity.

Compound ClassReceptor TargetBinding AffinityReference
6-Substituted QuinolinesRORγtHigh Affinity nih.gov
Constrained Octahydrobenzo[f]quinolinesDopamine D2/D3High Affinity nih.gov

Modulation of receptor activity by a ligand ultimately leads to changes in downstream signaling pathways. Analyzing these pathways is crucial for understanding the cellular consequences of ligand binding. For instance, the inhibition of the PDK1 by 3-anilino-quinolin-2(1H)-one derivatives is expected to lead to a decrease in the phosphorylation of its downstream substrate, Akt. nih.gov This, in turn, would affect a multitude of cellular processes regulated by the PI3K/Akt pathway, including cell growth, proliferation, and survival.

Reporter gene assays are powerful tools for investigating the modulation of specific signaling pathways. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by a specific transcription factor. By measuring the expression of the reporter gene, one can infer the activity of the signaling pathway. For example, if a this compound derivative were to inhibit a pathway leading to the activation of a particular transcription factor, a decrease in reporter gene expression would be observed. Such assays would be invaluable for confirming the on-target effects of these compounds and for identifying any unexpected off-target activities.

Comprehensive Structure-Activity Relationship (SAR) StudiesNo literature was found that specifically details:

Impact of C3 Amino Group Modifications on Mechanistic Biological Activity

To maintain the highest standards of scientific accuracy and to avoid the generation of content that is not factually supported by research, the requested article cannot be created at this time. Further research on this specific compound would be necessary for such a detailed analysis to be possible.

Influence of C6 Bromo Substituent Transformations on Mechanistic Biological Activity

The substituent at the C6 position of the quinolin-2(1H)-one ring plays a pivotal role in modulating the biological activity of its derivatives. The presence of a halogen, particularly bromine, is a common feature in many biologically active quinoline and quinazoline (B50416) analogues, often enhancing potency through specific molecular interactions.

Mechanistically, the bromo group at the C6 position can significantly influence the compound's binding affinity for its biological targets, such as protein kinases. The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a protein's active site. For example, in studies of 4-aminoquinoline (B48711) derivatives designed as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, the C6 bromo substituent was intentionally retained to maintain a critical halogen bond interaction with a serine residue (Ser25) in the kinase's binding pocket. nih.gov This interaction helps to properly orient the inhibitor within the active site, thereby enhancing its inhibitory potency.

The transformation of the C6 bromo group into other functionalities serves as a powerful tool in SAR studies. The bromo group is an excellent synthetic handle, enabling cross-coupling reactions like the Sonogashira reaction to introduce alkynyl groups. nih.gov Such modifications can explore deeper pockets within a target's binding site or introduce new interaction points. For instance, the conversion of 6-bromo-4-anilinoquinazolines to 6-alkynyl derivatives led to the discovery of potent epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov The replacement of the bromo group with a 6-hydroxypropynyl moiety resulted in a compound with an IC50 value of 14 nM, demonstrating that transformations at this position can dramatically alter inhibitory activity. nih.gov

Table 1: Influence of C4-Anilino Group Substituents on RIPK2 Kinase Inhibition for 6-Bromo-4-aminoquinoline Derivatives nih.gov
CompoundC4-Anilino SubstituentRIPK2 IC50 (nM)
1Unsubstituted Phenyl5.1 ± 1.6
23-Isopropoxyphenyl1.5 ± 0.4
33-(trifluoromethoxy)phenyl11 ± 1
43-cyanophenyl19 ± 1
5benzo[d]thiazol-5-yl1.5 ± 0.2

Role of the Phenyl Group at C4 and Substituent Effects on Mechanistic Biological Activity

The phenyl group at the C4 position is a critical determinant of biological activity, often acting as a key pharmacophoric element that interacts with hydrophobic regions of the target protein. The orientation and substitution pattern of this aryl group can fine-tune the compound's selectivity and potency.

Studies on related heterocyclic scaffolds, such as pyrano[3,2-c]quinolones, have highlighted the importance of substitution on the C4-aryl ring for anticancer and anti-inflammatory activity. It was suggested that substitution at the meta-position (3-position) of the C4-phenyl ring is a particularly important site for modification to enhance inhibition of TNF-α and IL-6. nih.gov The introduction of electron-withdrawing groups (e.g., chloro, bromo) or electron-donating groups (e.g., methyl, methoxy) at various positions on the phenyl ring systematically alters the electronic and steric profile of the molecule. These changes directly impact how the compound fits into its binding site and interacts with surrounding amino acids. For example, a 3-chloro substitution on the C4-aryl ring was found to significantly enhance cytotoxic activity in a series of pyrano[3,2-c]quinoline analogues. mdpi.com

In the context of kinase inhibition, the C4-phenyl group often projects into a hydrophobic pocket near the ATP-binding site. Substituents on this ring can form additional favorable contacts or, conversely, create steric clashes that reduce binding affinity. Research on 4-aminoquinoline-based RIPK2 inhibitors demonstrated this principle effectively. While the parent 6-bromo-N-phenylquinolin-4-amine showed potent inhibition (IC50 = 5.1 nM), modifying the phenyl ring with a 3-isopropoxy group increased potency more than threefold (IC50 = 1.5 nM). nih.gov This suggests the isopropoxy group accesses a specific sub-pocket, leading to a more favorable binding interaction. Conversely, adding a 3-cyanophenyl group decreased potency (IC50 = 19 nM), indicating that the electronic or steric properties of this substituent are less favorable for binding to RIPK2. nih.gov

Modulations to the Quinolin-2(1H)-one Core and Their Mechanistic Implications

Modifications to the core quinolin-2(1H)-one heterocycle, particularly at the N1 position, provide another avenue to modulate biological activity and probe mechanistic interactions. The hydrogen atom on the N1 nitrogen can act as a hydrogen bond donor, which may be a crucial interaction for target binding.

N-alkylation or N-arylation at this position removes this hydrogen bond donor capability and introduces a new substituent that can be used to explore additional binding space. This strategy has been successfully employed in the development of various kinase inhibitors. In a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides designed as PI3Kα inhibitors, the N1-phenyl-carboxamide moiety was critical for activity. mdpi.com The substitution pattern on this N1-phenyl ring had a profound effect on anticancer activity against Caco-2 and HCT-116 cell lines. For instance, an unsubstituted N-phenyl derivative showed an IC50 of 172 µM against Caco-2 cells, whereas adding a 3-fluoro substituent significantly increased potency, yielding an IC50 of 21 µM. mdpi.com This demonstrates that the N1-substituent can be tailored to optimize interactions with the target protein.

Table 2: Anticancer Activity of N1-Substituted 4-hydroxy-6-methyl-2-quinolone-3-carboxamides against Caco-2 cell line mdpi.com
CompoundN1-Aryl SubstituentCaco-2 IC50 (µM)
1Unsubstituted Phenyl172
2Pyridin-3-yl98
32-Fluorophenyl211
43-Fluorophenyl21
54-Fluorophenyl101
63-Chlorophenyl13

Biological Activities and Potential Applications

Investigated Biological Effects

Hsp90 Inhibition: 6BrCaQ has been identified as an inhibitor of the Hsp90 protein folding machinery. nih.gov Hsp90 is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting Hsp90, 6BrCaQ leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways. nih.govresearchgate.net

Antiproliferative Activity: The compound has demonstrated micromolar activity against a panel of cancer cell lines. nih.gov While specific IC50 values vary depending on the cell line, research has shown its effectiveness against aggressive cancers. For instance, studies on related compounds have shown efficacy against breast cancer, pancreatic cancer, and hepatocellular carcinoma cell lines with IC50 values in the 10-50 µM range. researchgate.net

Induction of Apoptosis: 6BrCaQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for an effective anticancer agent. The apoptotic process is initiated through the activation of caspases 7, 8, and 9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis. nih.gov The activation of both initiator caspases (8 and 9) suggests that 6BrCaQ stimulates apoptosis through both the extrinsic and intrinsic pathways. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on the 3-aminoquinolin-2-one scaffold have provided insights into the features necessary for its biological activity. The development of 6BrCaQ was the result of SAR studies aimed at simplifying the structure of more complex natural product inhibitors of Hsp90 while retaining activity. nih.gov

The presence and position of the substituents on the quinolinone ring are critical. The bromine atom at the 6-position and the phenyl group at the 4-position are likely important for binding to the target protein. The amino group at the 3-position provides a site for potential further modification to improve potency or pharmacokinetic properties.

Future Research Directions

While 6BrCaQ has shown promise, a significant challenge is its low solubility, which can limit its bioavailability and therapeutic application in vivo. To address this, researchers have explored formulation strategies, such as encapsulation in liposomes. Liposomal 6BrCaQ has demonstrated improved delivery and efficacy in preclinical models, inducing apoptosis and cell cycle arrest in prostate cancer cells.

Future research will likely focus on optimizing the compound's properties through medicinal chemistry efforts to enhance its solubility and potency. Further preclinical studies are also needed to fully evaluate its therapeutic potential and to identify specific cancer types that may be most sensitive to its effects.

Conclusion

3-amino-6-bromo-4-phenylquinolin-2(1H)-one is a synthetically accessible compound built on the privileged quinolin-2(1H)-one scaffold. Research has identified it as a promising Hsp90 inhibitor with significant antiproliferative and pro-apoptotic activity in a range of cancer cell lines. While challenges such as solubility remain, ongoing research into formulation and analog development suggests that this compound and its derivatives may hold potential for the development of new anticancer therapies. Its study continues to contribute to the broader understanding of the therapeutic utility of substituted quinolinones.

Computational and Theoretical Chemistry Studies of 3 Amino 6 Bromo 4 Phenylquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 3-amino-6-bromo-4-phenylquinolin-2(1H)-one, such calculations would provide invaluable insights into its reactivity, stability, and spectroscopic behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In studies of similar heterocyclic compounds, such as 6-bromo quinazoline (B50416) derivatives, DFT calculations at the B3LYP/6–31 + G (d, p) level of theory have been used to determine the energies of these frontier orbitals. nih.gov For a related quinazoline derivative, the HOMO energy was calculated to be -6.37 eV and the LUMO energy was -1.75 eV, resulting in an energy gap of 4.62 eV. nih.gov It is anticipated that this compound would exhibit a similar energy gap, suggesting a high degree of stability. The distribution of the HOMO and LUMO would likely be spread across the quinolinone core, with significant contributions from the phenyl and bromo substituents influencing the electron density distribution.

Table 1: Predicted Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.37 (estimated)
LUMO-1.75 (estimated)
Energy Gap4.62 (estimated)

Note: The values in this table are based on a structurally similar 6-bromo quinazoline derivative and are intended to be illustrative for this compound.

Electrostatic Potential Surface (ESP) Analysis

An Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For quinolinone and quinazolinone derivatives, ESP analysis typically reveals that the most negative potential is localized around the oxygen and nitrogen atoms of the heterocyclic ring, indicating these as likely sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the amino group and the aromatic rings are generally characterized by positive electrostatic potential, making them susceptible to nucleophilic interactions. In the case of this compound, the bromine atom would also influence the electrostatic potential distribution due to its electronegativity.

Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis absorption)

Computational methods can accurately predict spectroscopic properties, which is a powerful tool for structural elucidation and for corroborating experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. For various quinoline (B57606) derivatives, theoretical chemical shifts have been determined using the Gauge-Including Atomic Orbital (GIAO) method with DFT. tsijournals.com These calculations can help in the assignment of experimental spectra. For this compound, the protons and carbons of the quinolinone core, the phenyl group, and the amino group would have characteristic chemical shifts that could be predicted with a high degree of accuracy.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. It can predict the absorption wavelengths (λmax) and the corresponding electronic transitions. Studies on quinoline derivatives have shown that their UV-Vis spectra are characterized by absorption bands in the UV region, which can be attributed to π→π* and n→π* transitions. researchgate.netresearchgate.net The presence of the amino, bromo, and phenyl substituents on the quinolinone scaffold of the title compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParameterEstimated Value
¹H NMRChemical Shift (ppm)Aromatic protons: 6.5-8.5 ppm; Amino protons: ~4.0-5.0 ppm
¹³C NMRChemical Shift (ppm)Aromatic carbons: 110-150 ppm; Carbonyl carbon: >160 ppm
UV-Visλmax (nm)~300-400 nm

Note: These are estimated values based on data from various quinoline derivatives and are for illustrative purposes.

Reaction Mechanism Elucidation via Transition State Calculations

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Quinoline and quinazolinone derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been instrumental in understanding their mechanism of action. nih.govmdpi.com For instance, 6-bromo quinazoline derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to predict their binding affinity and interactions. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Given its structural features, this compound would be a candidate for docking studies against various cancer-related protein targets. The amino group and the carbonyl group of the quinolinone ring could act as hydrogen bond donors and acceptors, respectively. The phenyl and bromo substituents could engage in hydrophobic and halogen bonding interactions within the active site of a target protein. Such studies would be crucial in guiding the design of more potent and selective inhibitors based on this scaffold.

Table 3: Potential Ligand-Protein Interactions

Type of InteractionPotential Interacting Groups on the Ligand
Hydrogen BondingAmino group (-NH₂), Carbonyl group (C=O)
Hydrophobic InteractionsPhenyl ring, Quinolinone core
Halogen BondingBromo substituent (-Br)

Scoring Function Validation and Optimization

Before computational models can be reliably used to predict the binding affinity of a ligand like this compound to a biological target, the scoring functions used in molecular docking programs must be rigorously validated. nih.gov Scoring functions are mathematical models that estimate the binding free energy of a protein-ligand complex. Their validation is crucial to ensure they can accurately distinguish between active compounds and inactive decoys and correctly predict binding poses.

The validation process typically involves several steps:

Pose Prediction Accuracy: The primary test is to determine if a docking program can reproduce the experimentally determined binding mode of a ligand within a protein's active site. This is often done by removing a co-crystallized ligand from a protein structure and then docking it back. A successful validation is typically defined by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, usually under 2.0 Å. nih.gov

Screening Utility: The scoring function's ability to identify known active compounds from a large database of inactive "decoy" molecules is assessed. This is quantified using metrics like enrichment factor (EF) and the Receiver Operating Characteristic (ROC) curve. nih.gov A high enrichment factor at 1% of the database, for instance, indicates that the scoring function preferentially ranks known actives in the top 1% of the screened library.

Correlation with Experimental Affinities: The calculated docking scores for a series of related compounds, such as quinolinone derivatives, are compared against their experimentally measured binding affinities (e.g., IC₅₀ or Kᵢ values). A strong correlation suggests the scoring function can effectively rank compounds by potency.

For a novel compound like this compound, researchers would select a relevant biological target (e.g., a kinase or protease) and perform these validation steps using known inhibitors of that target. If existing scoring functions perform poorly, they may be optimized or a consensus scoring approach, which averages the results from multiple functions, might be employed to improve predictive accuracy. nih.gov

Illustrative Data: Scoring Function Validation

Docking ProgramScoring FunctionPose Reproduction (RMSD < 2.0 Å)Enrichment Factor (Top 1%)Correlation (R²) vs. Experimental IC₅₀
GlideGlideScore85%15.20.65
AutoDock VinaVina Score78%12.50.58
DOCK 6Grid Score72%10.10.51
SurflexSurflex-Score88%16.00.68

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.gov This provides deeper insights into the stability of the complex, conformational changes, and the role of solvent.

Once this compound is docked into a target protein, an MD simulation is performed to assess the stability of the predicted binding pose. The simulation, typically run for hundreds of nanoseconds, tracks the trajectory of all atoms in the system. mdpi.com

Key analyses include:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable, converging RMSD for both suggests that the complex has reached equilibrium and the binding mode is stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding. High fluctuations in active site residues might indicate an unstable interaction.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein is monitored throughout the simulation. Stable hydrogen bonds are critical for strong binding affinity. For instance, studies on other quinoline derivatives have highlighted the importance of hydrogen bonds with conserved amino acid residues like His41 and Glu166 in certain proteases. nih.gov

These simulations can reveal whether the initial docked pose is maintained or if the ligand shifts to an alternative, more stable conformation within the binding pocket.

MD simulations explicitly include water molecules, allowing for a detailed analysis of their role in the binding event. Water molecules can mediate interactions between the ligand and protein or be displaced from the active site upon binding, which can have significant energetic consequences.

More advanced computational methods can leverage MD simulation trajectories to calculate the binding free energy, offering a more accurate prediction of affinity than docking scores alone. Common methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This end-point method calculates the free energy by combining molecular mechanics energy terms with a continuum solvent model to estimate solvation energies. nih.gov It provides a balance of computational efficiency and accuracy, making it a popular choice for ranking potential drug candidates. nih.gov

Free Energy Perturbation (FEP): FEP is a more rigorous and computationally expensive method based on statistical mechanics. nih.gov It calculates the relative binding free energy between two similar ligands by computationally "mutating" one into the other. This method can achieve very high accuracy, often within 1 kcal/mol of experimental values, making it invaluable for lead optimization. nih.gov

For this compound, these calculations would be critical in comparing its predicted binding affinity to that of known reference compounds, thereby guiding decisions on its potential for synthesis and experimental testing.

Illustrative Data: Binding Free Energy Calculation

CompoundMethodΔG_bind (kcal/mol)Experimental IC₅₀ (nM)
Reference InhibitorMM/PBSA-45.5 ± 2.150
This compoundMM/PBSA-52.3 ± 2.5Predicted High Potency
Analog A (6-chloro)FEP (ΔΔG vs. Bromo)+0.8 ± 0.2Predicted Lower Potency
Analog B (6-fluoro)FEP (ΔΔG vs. Bromo)+1.5 ± 0.3Predicted Lower Potency

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Activity

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of molecules like quinolinones, QSAR can be used to predict the activity of unsynthesized analogs and identify the key structural features that drive their mechanism of action. nih.gov

To build a QSAR model, a "training set" of quinolinone derivatives with known biological activities (e.g., inhibition of a specific enzyme) is required. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can include:

2D Descriptors: Properties derived from the 2D structure, such as molecular weight, number of hydrogen bond donors/acceptors, and topological indices.

3D Descriptors: Properties derived from the 3D conformation, such as molecular volume, surface area, and shape indices. nih.gov

Electronic Descriptors: Properties like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). orientjchem.org

Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVM) or artificial neural networks (ANN), are then used to create a mathematical equation that correlates these descriptors with the observed activity. nih.govbohrium.com The resulting model's predictive power is then validated using an external "test set" of compounds that were not used in its development.

The primary output of a QSAR study is not just a predictive equation, but also insight into the structural properties that are most important for biological activity. For the this compound scaffold, a QSAR model might reveal that:

A negative coefficient for a volume descriptor suggests that bulkier substituents at a certain position decrease activity.

A positive correlation with a descriptor for hydrogen bond donating capacity at the 3-amino group highlights its importance for interacting with the target.

The model may show that the electronic nature of the substituent at the 6-position (like the bromo group) is critical, where electron-withdrawing properties enhance activity. nih.gov

This information provides a clear, data-driven rationale for designing the next generation of compounds, suggesting which modifications to the this compound structure are most likely to improve its mechanistic activity.

Future Perspectives and Emerging Research Directions for 3 Amino 6 Bromo 4 Phenylquinolin 2 1h One Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-amino-6-bromo-4-phenylquinolin-2(1H)-one derivatives is expected to pivot away from classical, often harsh, synthetic methods towards greener, more sustainable alternatives. researchgate.net Traditional methods for quinoline (B57606) synthesis, such as the Skraup or Friedländer reactions, can require high temperatures and hazardous reagents. ijpsjournal.comiipseries.org The development of environmentally friendly and efficient protocols is a key area of future research. nih.gov

Key emerging methodologies include:

Nanocatalysis : The use of nanocatalysts, such as those based on zinc, copper, or iron oxides, offers significant advantages including high efficiency, reusability, and milder reaction conditions. nih.gov These catalysts can facilitate key reaction steps like condensation and cyclization in greener solvents like ethanol (B145695) or even water. nih.gov

Microwave and Ultrasound-Assisted Synthesis : These energy-efficient techniques can dramatically reduce reaction times, improve yields, and minimize the formation of byproducts compared to conventional heating methods. researchgate.netnih.gov

One-Pot, Multi-Component Reactions : Designing synthetic pathways where multiple reaction steps are carried out in a single vessel without isolating intermediates improves efficiency, reduces solvent waste, and simplifies procedures. nih.gov

Use of Greener Catalysts and Solvents : A shift towards using biodegradable catalysts, such as formic acid, and environmentally benign solvents is anticipated to reduce the ecological impact of synthesis. ijpsjournal.com

Table 1: Comparison of Synthetic Methodologies for Quinolinone Derivatives

Feature Traditional Methods (e.g., Skraup, Friedländer) Emerging Sustainable Methods
Catalysts Strong acids (e.g., H₂SO₄), Lewis acids Reusable nanocatalysts (ZnO, Fe₃O₄), biodegradable catalysts (formic acid) ijpsjournal.comnih.gov
Solvents Often hazardous organic solvents Green solvents (e.g., water, ethanol), solvent-free conditions iipseries.orgnih.gov
Energy Input Prolonged high-temperature heating Microwave irradiation, ultrasonic energy researchgate.net
Efficiency Multi-step, potential for low yields, byproducts One-pot reactions, higher yields, improved atom economy nih.gov
Environmental Impact High waste generation, use of toxic reagents Reduced waste, use of non-toxic materials, catalyst recycling ijpsjournal.comnih.gov

Exploration of Unconventional Derivatization Strategies

Future research will move beyond simple substitutions on the aromatic rings to more innovative and precise methods of functionalization. The goal is to fine-tune the pharmacological profile of this compound derivatives by introducing a wider diversity of functional groups at specific positions. rsc.org

A primary area of focus is the direct C-H bond functionalization . This strategy is a powerful tool for introducing new substituents onto the quinoline core without the need for pre-functionalized starting materials, making the process more atom- and step-economical. nih.gov By carefully selecting catalysts (often transition metals like palladium or iridium), directing groups, and reaction conditions, researchers can achieve high regioselectivity, targeting specific C-H bonds for modification. rsc.orgnih.gov

Potential unconventional derivatization approaches include:

Catalyst-Controlled C-H Activation : Enabling functionalization at positions that are typically difficult to access through classical electrophilic or nucleophilic substitution reactions. rsc.org

Photoredox Catalysis : Using light to drive reactions, allowing for novel transformations under mild conditions. rsc.org

Cascade Reactions : Designing multi-step reactions that proceed sequentially in one pot to rapidly build molecular complexity. researchgate.net

Dearomatization Strategies : Selectively breaking the aromaticity of the quinoline system to create novel three-dimensional scaffolds with unique biological properties. rsc.org

Table 2: Potential Unconventional Derivatization Reactions for the Quinolinone Core

Reaction Type Target Position(s) Potential Added Functionality Rationale
C-H Amination C2, C5, C8 Amino groups, amides Introduce new hydrogen bond donors/acceptors to modulate target binding. nih.gov
C-H Arylation/Alkylation C2, C8 New aryl or alkyl groups Expand the molecular scaffold to explore new binding pockets. rsc.org
C-H Etherification C8 Ether linkages Modify solubility and metabolic stability. rsc.org
Cascade Annulation Benzene or Pyridinone Ring Fused ring systems Create rigid, conformationally constrained analogs with potentially higher affinity. rsc.org

Advanced Mechanistic Characterization Techniques for Intracellular Biological Systems

Understanding precisely how derivatives of this compound exert their effects within a cell is crucial for rational drug development. While traditional assays provide valuable data, future research will increasingly rely on advanced techniques to obtain a more dynamic and detailed picture of intracellular mechanisms.

Emerging characterization techniques include:

High-Content Imaging and Analysis : Automated microscopy combined with fluorescent probes to simultaneously visualize multiple cellular events (e.g., changes in mitochondrial membrane potential, cytoskeletal rearrangement, protein localization) in response to compound treatment.

Metabolomics and Proteomics : Using mass spectrometry-based techniques (e.g., UPLC/Q-TOF-MS) to generate a global snapshot of how a compound alters cellular metabolism and protein expression. nih.gov This can reveal novel targets and off-target effects by identifying dysregulated pathways, such as energy metabolism or glycerophospholipid metabolism. nih.gov

Thermal Proteome Profiling (TPP) : A method to identify direct protein targets of a compound within intact cells by measuring changes in protein thermal stability upon ligand binding.

Single-Cell RNA Sequencing (scRNA-Seq) : Analyzing gene expression changes at the single-cell level to understand heterogeneous cellular responses to a compound and identify specific cell populations that are most affected.

Table 3: Advanced Techniques for Mechanistic Elucidation

Technique Type of Data Generated Mechanistic Insight Provided
Flow Cytometry Cell cycle distribution, apoptosis markers (e.g., Annexin V) Determines if the compound induces cell cycle arrest at a specific phase (G2/M) or triggers programmed cell death. nih.gov
Fluorescence Microscopy Visualization of nuclear morphology (DAPI staining), membrane integrity (PI staining) Identifies hallmarks of apoptosis like chromatin condensation and loss of membrane integrity. nih.gov
DNA Interaction Studies Changes in DNA absorbance or fluorescence upon compound binding Elucidates whether the compound's mechanism involves direct binding to or intercalation with DNA. nih.gov
Untargeted Metabolomics Global changes in intracellular metabolite levels Reveals disruption of specific metabolic pathways (e.g., energy, lipid metabolism) as a primary or secondary effect. nih.gov
Quantitative Real-Time PCR (qRT-PCR) mRNA expression levels of specific genes Confirms whether the compound upregulates or downregulates genes involved in pathways like apoptosis, drug resistance, or cell signaling. nih.gov

Integration with Artificial Intelligence and Machine Learning for Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new this compound derivatives. researchgate.net These computational tools can analyze vast datasets to identify complex patterns and make predictions, thereby accelerating the design-make-test-analyze cycle and reducing the reliance on costly and time-consuming trial-and-error synthesis. nih.gov

Future applications of AI/ML in this context will include:

Predictive QSAR Modeling : Developing sophisticated quantitative structure-activity relationship (QSAR) models using deep neural networks to more accurately predict the biological activity of unsynthesized derivatives. umk.plnih.gov

De Novo Drug Design : Employing generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new molecules based on the quinolinone scaffold that are optimized for desired properties like high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. semanticscholar.org

Virtual Screening : Screening massive virtual libraries of potential derivatives against a biological target's three-dimensional structure to identify the most promising candidates for synthesis. umk.plnih.gov

Synthesis Prediction : Using AI to devise the most efficient and viable synthetic routes for novel, computer-designed compounds, bridging the gap between in silico design and laboratory synthesis. nih.gov

Table 4: AI and Machine Learning Approaches in Quinolinone Derivative Design

AI/ML Method Application Objective
Deep Neural Networks (DNN) QSAR, ADMET Prediction Predict biological activity and pharmacokinetic properties with higher accuracy than traditional models. semanticscholar.org
Support Vector Machines (SVM) Classification Models Classify compounds as active or inactive against a particular target. semanticscholar.org
Generative Models (e.g., RNNs) De Novo Design Generate novel molecular structures with optimized, user-defined properties. semanticscholar.org
Molecular Docking Simulations Virtual Screening, Binding Pose Prediction Predict how a derivative binds to a target protein, guiding structure-based design. mdpi.com
Retrosynthesis Algorithms Synthetic Route Planning Propose plausible and efficient synthetic pathways for computer-generated target molecules. nih.gov

Application of Nanotechnology for Controlled Delivery Systems

To enhance the efficacy of future this compound derivatives, nanotechnology will play a crucial role in developing advanced drug delivery systems. mdpi.com These systems aim to overcome challenges such as poor solubility and lack of specificity by encapsulating the therapeutic agent in a nanocarrier. The focus is on the mechanism of delivery to ensure the compound reaches its intended target site in the body at a therapeutic concentration. nih.gov

Mechanisms of nanoparticle-based delivery include:

Encapsulation and Transport : Hydrophobic derivatives can be encapsulated within the core of nanocarriers like liposomes, micelles, or polymeric nanoparticles, improving their stability and solubility in aqueous biological environments. nih.gov

Passive Targeting (EPR Effect) : Nanoparticles of a certain size (typically <200 nm) can passively accumulate in tumor tissues due to leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. mdpi.com

Active Targeting : The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, folate) that specifically bind to receptors overexpressed on the surface of target cells (e.g., cancer cells). mdpi.com This receptor-mediated endocytosis mechanism significantly increases the intracellular concentration of the drug in the target cells while minimizing exposure to healthy tissues. nih.govmdpi.com

Controlled Release : Nanocarriers can be engineered from smart materials that release their payload in response to specific stimuli in the target microenvironment, such as a lower pH in tumor tissues or the presence of specific enzymes. nih.gov

Table 5: Nanocarrier Systems and Their Delivery Mechanisms

Nanocarrier Type Encapsulation Mechanism Primary Delivery Mechanism(s)
Liposomes Encapsulation in lipid bilayer or aqueous core Passive targeting (EPR effect); can be surface-functionalized for active targeting. nih.gov
Polymeric Nanoparticles Entrapment within a polymer matrix Passive targeting; controlled release via polymer degradation or swelling; active targeting. mdpi.com
Micelles Entrapment of hydrophobic drug in the core Passive targeting; can be designed to disassemble in response to stimuli (e.g., pH). nih.gov
Inorganic Nanoparticles (e.g., Gold) Surface conjugation or loading into pores Primarily used for imaging and theranostics; can be functionalized for active targeting. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.